molecular formula C17H14FN3O4 B11477406 (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11477406
M. Wt: 343.31 g/mol
InChI Key: LXAYUIUSDFQJNB-UHFFFAOYSA-N
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Description

(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a dihydro-1,3-oxazol-5-one ring, a dimethoxyphenyl group, and a fluorophenylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the final oxazol-5-one product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives or reduced oxazolones.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)diazenyl]-1,3-oxazol-5-ol

InChI

InChI=1S/C17H14FN3O4/c1-23-13-8-3-10(9-14(13)24-2)16-19-15(17(22)25-16)21-20-12-6-4-11(18)5-7-12/h3-9,22H,1-2H3

InChI Key

LXAYUIUSDFQJNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)O)N=NC3=CC=C(C=C3)F)OC

Origin of Product

United States

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